molecular formula C24H34O2 B12577583 3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol CAS No. 189209-38-9

3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B12577583
CAS No.: 189209-38-9
M. Wt: 354.5 g/mol
InChI Key: BVSAODQLFFRZOR-UHFFFAOYSA-N
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Description

3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with tert-butyl, hexyl, and dimethyl substituents, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated biphenyl derivatives.

Scientific Research Applications

3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized as an additive in polymers and materials for enhancing stability and performance.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Its bulky substituents may also affect its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’,5,5’-Tetra-tert-butyl[1,1’-biphenyl]-4,4’-diol
  • 3,3’-Di-tert-butyl-5,5’-dimethyl[1,1’-biphenyl]-4,4’-diol

Uniqueness

3-tert-Butyl-3’-hexyl-5,5’-dimethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific combination of substituents, which impart distinct physical and chemical properties. The presence of both tert-butyl and hexyl groups enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

189209-38-9

Molecular Formula

C24H34O2

Molecular Weight

354.5 g/mol

IUPAC Name

2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-6-hexyl-4-methylphenol

InChI

InChI=1S/C24H34O2/c1-7-8-9-10-11-18-12-16(2)13-19(22(18)25)20-14-17(3)15-21(23(20)26)24(4,5)6/h12-15,25-26H,7-11H2,1-6H3

InChI Key

BVSAODQLFFRZOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C(=CC(=C1)C)C2=C(C(=CC(=C2)C)C(C)(C)C)O)O

Origin of Product

United States

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